Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-
Description
Properties
CAS No. |
183435-74-7 |
|---|---|
Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
(1R,2R)-2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-12-8-10-13-9-6-7-11-14(13)16/h13-14,16H,6-12H2,1-5H3/t13-,14-/m1/s1 |
InChI Key |
LOYKDGBOSBZIHF-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Enolate Generation and Alkylation
Cyclohexanone serves as the starting material, where deprotonation at the α-position (C2) using a strong base such as lithium diisopropylamide (LDA) generates the enolate. Subsequent alkylation with 3-(tert-butyldimethylsilyloxy)propyl bromide introduces the silyl-protected propyl side chain at C2. This step leverages the electrophilic nature of the alkyl bromide, with the silyl ether acting as a protected hydroxyl group.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) at −78°C
-
Base: LDA (2.1 equiv)
-
Alkylating agent: 3-(tert-Butyldimethylsilyloxy)propyl bromide (1.2 equiv)
The resulting intermediate, 2-[3-[tert-butyl(dimethyl)silyl]oxypropyl]cyclohexanone, retains the ketone functionality at C1 for subsequent reduction.
Asymmetric Reduction of the Ketone
The ketone at C1 is reduced to the alcohol with stereochemical control using the Corey–Bakshi–Shibata (CBS) reagent. The (R)-CBS catalyst induces hydride delivery to the Re face of the ketone, yielding the (1R,2R)-stereochemistry.
Reaction Conditions :
-
Catalyst: (R)-CBS (10 mol%)
-
Reducing agent: BH₃·THF (1.5 equiv)
-
Solvent: Toluene at −20°C
Epoxide Ring-Opening with Silyl-Protected Nucleophiles
An alternative route involves epoxide intermediates to establish the cis-configuration.
Epoxidation of Cyclohexene Derivatives
Cyclohexene is epoxidized using a Shi catalyst, which employs an oxazaborolidine-derived system to achieve enantioselective epoxidation. The resulting cis-epoxide intermediate ensures proper stereochemical alignment for subsequent nucleophilic attack.
Reaction Conditions :
Nucleophilic Opening with Silyl-Protected Grignard Reagent
The epoxide undergoes ring-opening with a Grignard reagent bearing the silyl-protected propyl group. The steric bulk of the tert-butyldimethylsilyl (TBS) group directs nucleophilic attack to the less hindered epoxide carbon, preserving the cis-configuration.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Stereoselectivity | Yield | Challenges |
|---|---|---|---|---|
| Enolate Alkylation/CBS | Enolate formation, CBS reduction | High (95% ee) | ~75% | Sensitive enolate stability |
| Epoxide Ring-Opening | Shi epoxidation, Grignard addition | Moderate (93% ee) | ~70% | Competing trans-product formation |
Silyl Ether Installation and Stability Considerations
The tert-butyldimethylsilyl (TBS) group is introduced via silylation of a primary alcohol precursor (e.g., 3-bromopropanol) using TBSCl and imidazole. This protection step is critical for preventing undesired side reactions during subsequent alkylation or oxidation steps.
Silylation Conditions :
-
Silylating agent: TBSCl (1.1 equiv)
-
Base: Imidazole (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
Deprotection risks are minimal under neutral or mildly acidic conditions, ensuring compatibility with downstream reactions.
Mechanistic Insights into Stereochemical Control
The cis-configuration arises from either:
-
Convergent Hydride Delivery : In CBS reduction, the bulky catalyst directs hydride addition to the ketone’s Si face, favoring the (1R,2R)-diastereomer.
-
Epoxide Stereochemistry : Shi epoxidation generates a cis-epoxide, which dictates the stereochemical outcome during nucleophilic ring-opening.
Scalability and Industrial Relevance
While laboratory-scale syntheses prioritize stereochemical purity, industrial adaptations may favor cost-effective reagents. For example, replacing the CBS catalyst with a chiral ruthenium complex (Noyori-type) enables catalytic asymmetric transfer hydrogenation at scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups. This is typically achieved using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, CrO3, anhydrous conditions, room temperature.
Reduction: LiAlH4, NaBH4, anhydrous conditions, low temperature.
Substitution: TBAF, anhydrous conditions, room temperature.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized cyclohexanol derivatives.
Scientific Research Applications
Organic Synthesis
Cis-2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]cyclohexanol serves as a protecting group for hydroxyl functionalities in organic synthesis. This allows chemists to selectively modify other reactive sites without interference from hydroxyl groups. The stability provided by the tert-butyldimethylsilyl group makes it particularly useful in complex synthetic pathways .
Biological Research
This compound is utilized in the synthesis of bioactive molecules and natural products. Its role in studying enzyme mechanisms and metabolic pathways is critical, particularly in the development of compounds with potential therapeutic effects. The selective modification capabilities enable researchers to explore various biological interactions effectively .
Pharmaceutical Development
In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating compounds targeting diseases underscores its importance in drug development processes .
Industrial Applications
In industry, this compound finds use in the production of specialty chemicals and materials. It is also involved in the manufacture of polymers and resins, where its protective properties contribute to the stability and functionality of final products .
Case Study 1: Synthesis of Bioactive Molecules
In a study exploring enzyme inhibitors, cis-2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]cyclohexanol was integral to synthesizing derivatives that exhibited significant inhibitory activity against specific enzymes involved in cancer metabolism. The compound's protective qualities allowed for selective modifications that enhanced biological activity .
Case Study 2: Pharmaceutical Intermediate Development
A pharmaceutical company utilized this compound as an intermediate in synthesizing a new class of anti-inflammatory drugs. The successful modification of hydroxyl groups led to compounds that demonstrated improved efficacy in preclinical trials .
Mechanism of Action
The mechanism of action of Cis-2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexanol involves its role as a protecting group. The tert-butyldimethylsilyl group shields the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites. The compound interacts with molecular targets through covalent bonding, and its removal is facilitated by specific reagents like TBAF.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: cis-2-[3-[(tert-Butyldimethylsilyl)oxy]propyl]cyclohexanol
- CAS No.: 183435-74-7
- Molecular Formula : C₁₅H₃₂O₂Si
- Molecular Weight : 272.5 g/mol
- Structure: Features a cyclohexanol backbone with a cis-oriented tert-butyldimethylsilyl (TBDMS) ether group attached via a three-carbon propyl chain at the 2-position .
Key Characteristics :
- The TBDMS group enhances lipophilicity and serves as a protective moiety for the hydroxyl group, common in synthetic organic chemistry to stabilize alcohols during reactions.
- The cis configuration influences steric interactions and conformational preferences of the cyclohexane ring.
Comparison with Structural Analogs
cis-4-tert-Butylcyclohexanol
- CAS No.: 937-05-3
- Molecular Formula : C₁₀H₂₀O
- Molecular Weight : 156.27 g/mol
- Structural Differences :
- tert-Butyl substituent at the 4-position (vs. 2-position in the target compound).
- Lacks the TBDMS-O-propyl chain.
- Conformational Analysis :
- Applications : Used as a model compound in conformational studies and solvent polarity investigations .
Cyclohexanol, 2-(1,1-Dimethylethyl)-, Acetate, cis-
- CAS No.: 20298-69-5
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.3 g/mol
- Structural Differences :
- Acetate ester replaces the TBDMS-O-propyl chain.
- tert-Butyl group at the 2-position.
- Key Properties :
1H-Imidazole, 1-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]-
- CAS No.: 371765-60-5
- Molecular Formula : C₁₂H₂₄N₂OSi
- Molecular Weight : 240.42 g/mol
- Structural Differences: Imidazole ring replaces the cyclohexanol backbone. Similar TBDMS-O-propyl chain.
Physicochemical and Functional Comparisons
Steric and Electronic Effects
| Compound | Substituent Position | Bulky Group | Key Functional Impact |
|---|---|---|---|
| Target Compound | cis-2 | TBDMS-O-propyl | High lipophilicity; steric protection of -OH |
| cis-4-tert-Butylcyclohexanol | cis-4 | tert-Butyl | Conformational rigidity; solvent studies |
| cis-2-tert-Butylcyclohexanol Acetate | cis-2 | Acetate + tert-Butyl | Enhanced volatility; reactivity modulation |
Conformational Dynamics
- The TBDMS-O-propyl chain introduces flexibility, allowing adaptive positioning in the cyclohexane chair conformation. This contrasts with rigid tert-butyl substituents in positional isomers like cis-4-tert-butylcyclohexanol .
Biological Activity
Overview
Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis- (CAS Number: 183435-74-7) is a siloxane derivative of cyclohexanol that has garnered attention for its potential biological activities. The compound's structure includes a cyclohexanol backbone with a tert-butyl group and a dimethylsilyl ether moiety, which may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H32O2Si |
| Molecular Weight | 272.49888 g/mol |
| LogP | 4.5 |
| Density | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Research indicates that cyclohexanol derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various cyclohexanol derivatives against Staphylococcus aureus, a common pathogen responsible for skin infections. The presence of the tert-butyl group in the structure enhances the compound's lipophilicity, facilitating membrane penetration and subsequent bactericidal activity .
Cytotoxicity and Cell Viability
In vitro studies have evaluated the cytotoxic effects of cyclohexanol derivatives on human cell lines. The results demonstrated that certain concentrations could inhibit cell proliferation while maintaining acceptable levels of cell viability. This suggests potential applications in cancer therapeutics, where selective cytotoxicity is desirable .
The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell membranes and interference with metabolic processes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased membrane fluidity and eventual cell lysis at higher concentrations .
Case Studies
- Antibacterial Efficacy : A case study conducted on various cyclohexanol derivatives showed that compounds with longer alkyl chains exhibited superior antibacterial activity compared to their shorter-chain counterparts. The study concluded that structural modifications significantly affect biological activity .
- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of cyclohexanol derivatives on cancer cell lines (HeLa and MCF-7), it was found that specific structural features, such as the presence of dimethylsilyl groups, enhanced cytotoxicity while minimizing toxicity to normal cells .
Q & A
Q. How is the cis stereochemistry of the cyclohexanol ring confirmed experimentally?
To confirm the cis configuration of substituents on the cyclohexanol ring, researchers employ:
- Nuclear Overhauser Effect (NOE) NMR : Proximity of axial/equatorial protons in cis isomers generates distinct NOE correlations. For example, coupling constants (J) between adjacent protons (e.g., J = 2–4 Hz for axial-equatorial interactions) can differentiate cis/trans stereochemistry .
- X-ray Crystallography : Resolves spatial arrangements definitively. For structurally similar cis-4-tert-butylcyclohexanol, X-ray data confirmed axial hydroxyl and equatorial tert-butyl groups .
- Gas Chromatography (GC) : Retention times and co-injection with authentic cis standards (e.g., cis-β-terpineol) validate stereochemical purity .
Q. What synthetic strategies are used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group?
The TBDMS group is introduced via:
- Silylation Reactions : Reacting the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions. Example:
Cyclohexanol + TBDMSCl → TBDMS-protected derivative (yield: 85–90%)
Q. How is the silyl ether group characterized spectroscopically?
- FT-IR : The Si-O-C stretch appears at 1250–1100 cm⁻¹, while Si-C (tert-butyl) vibrations occur at 840–800 cm⁻¹ .
- ¹H NMR : The tert-butyldimethylsilyl group shows a singlet at δ 0.1–0.2 ppm (6H, Si-(CH₃)₂) and a singlet at δ 0.9–1.0 ppm (9H, C-(CH₃)₃) .
- Mass Spectrometry (MS) : GC-MS fragmentation patterns include m/z 73 ([Si(CH₃)₃]⁺) and m/z 147 ([C₄H₉Si(CH₃)₂]⁺) .
Advanced Research Questions
Q. How does the TBDMS group influence conformational equilibria in solution?
The bulky TBDMS group stabilizes equatorial positioning on the cyclohexanol ring due to steric strain minimization. Thermodynamic studies of cis-4-tert-butylcyclohexanol revealed:
Q. What kinetic challenges arise during thermolysis of silyl-protected derivatives?
Thermolysis of silyl ethers (e.g., cis-2-tert-butylcyclohexanol acetate) follows first-order kinetics, with:
Q. How can epimerization be minimized during synthesis?
- Low-Temperature Conditions : Reactions conducted at –78°C (dry ice/acetone baths) reduce thermal epimerization.
- Steric Shielding : Bulky bases (e.g., 2,6-lutidine) protect the hydroxyl group during silylation .
- Chiral HPLC : Monitors enantiomeric excess (ee >98%) using columns like Chiralpak IA (hexane:isopropanol = 90:10) .
Q. What methodologies assess biological activity in vitro?
- Antimicrobial Assays : Disk diffusion tests against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with 50–200 µg/mL compound concentrations .
- Antioxidant Screening : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on HEK-293 cells (24–72 hr exposure) quantify viability at IC₅₀ thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
